molecular formula C20H28N2O6 B8400965 Ethyl N-tert-butoxycarbonyl-4-(2-nitrobenzyl)piperidine-4-carboxylate

Ethyl N-tert-butoxycarbonyl-4-(2-nitrobenzyl)piperidine-4-carboxylate

Cat. No. B8400965
M. Wt: 392.4 g/mol
InChI Key: MIQJPJWVILPIEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-tert-butoxycarbonyl-4-(2-nitrobenzyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C20H28N2O6 and its molecular weight is 392.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl N-tert-butoxycarbonyl-4-(2-nitrobenzyl)piperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl N-tert-butoxycarbonyl-4-(2-nitrobenzyl)piperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl N-tert-butoxycarbonyl-4-(2-nitrobenzyl)piperidine-4-carboxylate

Molecular Formula

C20H28N2O6

Molecular Weight

392.4 g/mol

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-[(2-nitrophenyl)methyl]piperidine-1,4-dicarboxylate

InChI

InChI=1S/C20H28N2O6/c1-5-27-17(23)20(14-15-8-6-7-9-16(15)22(25)26)10-12-21(13-11-20)18(24)28-19(2,3)4/h6-9H,5,10-14H2,1-4H3

InChI Key

MIQJPJWVILPIEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a cold (−78° C.) solution of ethyl N-tert-butoxycarbonylpiperidine-4-carboxylate (7.5 g, 29 mmol) in anhydrous THF (75 mL), a solution of sodium bis(trimethylsilyl)amide (40 mL, 1M, 40 mmol) was added over a period of 30 min. The resultant mixture was stirred at −78° C. for 1 h., and a solution of 2-nitrobenzyl bromide (7.6 g, 35) in THF (10 mL) was added. The reacting mixture was allowed to warm up to room temp. and stirred overnight. The product mixture was concentrated, and the residue partition between water and ethyl acetate. The organic extract was washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum. The residue was subjected to column chromatography on silica gel eluting with 20% ethyl acetate in hexane. Collection and concentration of appropriate fractions provided the title compound.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.6 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester (8.23 g, 0.032 mol) in tetrahydrofuran (85 mL) was slowly added a solution of sodium bis(trimethylsilyl)amide (44 mL, 0.044 mol). After the resulting mixture had been stirred at −78° C. for 1 h, a solution of 2-nitrobenzyl bromide (8.21 g, 0.038 mol) was added. The reaction mixture was allowed to warm up to room temperature and was stirred overnight. It was then concentrated and the residue was partitioned between water and ethyl acetate. The organic extract was washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum. The final product was purified from the complex reaction mixture by way of column chromatography on silica gel (eluent—hexanes—ethyl acetate 4:1) to give the desired product (1.61 g, 13%) as brown oil. Mass spec.: 415.38 (M+Na)+.
Quantity
8.23 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
8.21 g
Type
reactant
Reaction Step Two
Yield
13%

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